Cas no 1807213-47-3 (Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate)
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate
- ethyl 2-[3-bromo-6-cyano-2-(difluoromethyl)phenyl]acetate
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- Inchi: 1S/C12H10BrF2NO2/c1-2-18-10(17)5-8-7(6-16)3-4-9(13)11(8)12(14)15/h3-4,12H,2,5H2,1H3
- InChI Key: BWMXUCHCCUMHNV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C(CC(=O)OCC)=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 342
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020088-1g |
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate |
1807213-47-3 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate (CAS No. 1807213-47-3): A Comprehensive Overview
Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate (CAS No. 1807213-47-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular structure incorporates several key functional groups, including a bromo substituent, a cyano group, and a difluoromethyl moiety, which collectively contribute to its distinct chemical properties and biological activities.
The Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate molecule is derived from the phenylacetic acid backbone, which is a well-established scaffold in medicinal chemistry. The presence of the bromo group at the third position and the cyano group at the sixth position introduces electrophilic centers that can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry. Additionally, the difluoromethyl group at the second position enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead molecule for drug discovery. Studies have demonstrated that the structural features of Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate can be exploited to develop inhibitors targeting various biological pathways. For instance, its ability to interact with enzymes and receptors has been explored in the context of oncology and anti-inflammatory therapies.
In oncology research, Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate has been investigated for its potential to modulate kinases and other enzymes involved in cancer cell proliferation. The bromo and cyano groups serve as handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of analogs. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against certain kinases, making them promising candidates for further development.
The incorporation of the difluoromethyl group has been particularly noteworthy in enhancing the binding affinity and selectivity of drug candidates. This moiety is known to improve pharmacokinetic profiles by increasing metabolic stability and reducing susceptibility to enzymatic degradation. In this context, Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate represents an attractive starting point for designing next-generation therapeutics.
Beyond oncology, this compound has also shown promise in anti-inflammatory research. The unique combination of functional groups allows it to interact with inflammatory pathways, potentially leading to novel treatments for chronic inflammatory diseases. Researchers have leveraged high-throughput screening techniques to identify derivatives with enhanced anti-inflammatory activity, further validating its role as a key intermediate in drug discovery.
The synthetic accessibility of Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate is another factor contributing to its significance in pharmaceutical chemistry. The compound can be synthesized through well-established multi-step protocols involving bromination, cyanation, and fluorination reactions. These synthetic routes are scalable and compatible with industrial production standards, making it feasible for large-scale manufacturing.
In conclusion, Ethyl 3-bromo-6-cyano-2-(difluoromethyl)phenylacetate (CAS No. 1807213-47-3) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play a crucial role in future drug development efforts.
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